molecular formula C24H28N6OS B1682327 Thioquinapiperifil CAS No. 220060-39-9

Thioquinapiperifil

Cat. No. B1682327
M. Wt: 448.6 g/mol
InChI Key: NMKUPEWPVORTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thioquinapiperifil is a compound with the molecular formula C24H28N6OS . It is a potent, selective, and non-competitive phosphodiesterase-5 (PDE-5) inhibitor, which is used for sexual enhancement study .


Molecular Structure Analysis

The molecular structure of Thioquinapiperifil is represented by the formula C24H28N6OS . More detailed structural analysis may require advanced techniques such as liquid chromatography quadrupole time of flight mass spectrometry (LC-Q-TOF-MS) .


Chemical Reactions Analysis

Thioquinapiperifil has been studied using LC-Q-TOF-MS to determine its in vitro and in vivo metabolites . Metabolites in urine and feces samples of rats injected with Thioquinapiperifil and in human liver microsomal extract were characterized to examine its possible metabolic pathways .

Scientific Research Applications

Identification in Dietary Supplements

Thioquinapiperifil, a phosphodiesterase-5 (PDE-5) inhibitor, has been identified in dietary supplements marketed for sexual enhancement. Liquid chromatography-mass spectrometry (LC-MS) analysis revealed its presence along with thiodenafil (another PDE-5 inhibitor). Quantitative analysis showed significant amounts of thioquinapiperifil in these supplements. This discovery highlights the unreported inclusion of imidazoquinazoline-type compounds in dietary supplements (Uchiyama et al., 2008).

Metabolic Profiling

Research on the metabolic profiles of thioquinapiperifil using liquid chromatography quadrupole time of flight mass spectrometry (LC-Q-TOF-MS) has been conducted to determine its in vitro and in vivo metabolites. The study identified several metabolites in human liver microsomal extract, as well as in rat urine and feces, shedding light on potential metabolic pathways of thioquinapiperifil and its toxicological evaluation, which could be relevant in forensic cases (Shakya et al., 2021).

Future Directions

The future research directions for Thioquinapiperifil could involve further studies on its metabolic profiles . These newly identified metabolites may be useful for evaluating the toxicology of Thioquinapiperifil and this knowledge may be applied to related forensic cases .

properties

IUPAC Name

3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6OS/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKUPEWPVORTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431383
Record name UNII-91GSL5I3VO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioquinapiperifil

CAS RN

220060-39-9
Record name Thioquinapiperifil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220060399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-91GSL5I3VO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOQUINAPIPERIFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91GSL5I3VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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